(Z)-Eprosartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-Eprosartan is a pharmaceutical compound primarily used as an angiotensin II receptor antagonist. It is commonly prescribed for the treatment of hypertension and heart failure. By blocking the action of angiotensin II, a potent vasoconstrictor, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Eprosartan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl moiety, followed by the introduction of the tetrazole ring and the carboxylic acid group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-Eprosartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly on the biphenyl moiety, can lead to the formation of analogs with different therapeutic effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, which are studied for their potential therapeutic benefits.

Applications De Recherche Scientifique

Cardiovascular Health

Eprosartan has been studied for its cardioprotective effects in ischemic conditions. A study demonstrated that pre-treatment with Eprosartan significantly improved regional cardiac function in a swine model of ischemia. The treatment led to better recovery metrics such as improved left ventricular pressure and myocardial performance index post-reperfusion . These findings suggest its potential role in managing ischemic heart disease.

Testicular Dysfunction

Recent research indicates that Eprosartan may aid in managing testicular dysfunction caused by torsion. In a rat model, Eprosartan improved serum testosterone levels and sperm parameters while reducing oxidative stress markers. The mechanism involves activation of the SIRT1/Nrf2/HO-1 pathway, which mitigates apoptosis and enhances autophagy . This positions Eprosartan as a candidate for further exploration in reproductive health.

Neuroprotection

Eprosartan's neuroprotective properties have been investigated in models of cerebral ischemia. A study found that Eprosartan administration reduced oxidative stress and inflammation in rats subjected to middle cerebral artery occlusion (MCAO), suggesting its potential utility in neurodegenerative conditions . This effect is attributed to its ability to modulate apoptotic pathways.

Comparative Data Tables

Case Study 1: Ischemic Heart Disease

In a controlled study involving swine, Eprosartan was administered prior to inducing ischemia. The results indicated a marked improvement in myocardial recovery metrics compared to control groups, highlighting its cardioprotective effects during ischemic events.

Case Study 2: Testicular Torsion

A study on male rats subjected to testicular torsion revealed that Eprosartan administration prior to torsion significantly improved testicular weight and sperm viability post-detorsion. This suggests a protective role against oxidative stress-induced damage during acute testicular injuries.

Mécanisme D'action

(Z)-Eprosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function.

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its high potency and longer duration of action compared to (Z)-Eprosartan.

Irbesartan: Offers additional benefits in patients with diabetic nephropathy.

Uniqueness: this compound is unique in its specific binding affinity and selectivity for the AT1 receptor, which contributes to its distinct therapeutic profile. Its chemical structure also allows for modifications that can enhance its pharmacological properties.

Activité Biologique

(Z)-Eprosartan is an angiotensin II receptor antagonist primarily used in the treatment of hypertension. Its biological activity extends beyond blood pressure regulation, influencing various physiological processes, including neuroprotection, reproductive health, and oxidative stress modulation. This article synthesizes findings from diverse studies to elucidate the compound's multifaceted biological activities.

Eprosartan functions by selectively blocking the angiotensin II type 1 receptor (AT1R), which plays a critical role in the renin-angiotensin system (RAS). By inhibiting this receptor, eprosartan reduces vasoconstriction, decreases aldosterone secretion, and promotes vasodilation. This mechanism not only lowers blood pressure but also exerts protective effects on various organ systems.

Table 1: Summary of Biological Effects of this compound

Neuroprotective Activity

Recent studies have highlighted eprosartan's neuroprotective properties. In a rat model of middle cerebral artery occlusion (MCAO), eprosartan administration significantly reduced motor impairment and decreased levels of oxidative and apoptotic mediators in the hippocampus. The study demonstrated that eprosartan mitigates neuroinflammation and apoptosis by modulating the Janus kinase 2/signal transducers and activators of transcription 3 (JAK2/STAT3) signaling pathway, which is activated during ischemic events .

Reproductive Health

A notable investigation into eprosartan's effects on reproductive health was conducted using a testicular torsion model in rats. Eprosartan treatment improved serum testosterone levels, testicular weight, and sperm parameters such as count, motility, and viability. The protective effects were attributed to the activation of the SIRT1/Nrf2/HO-1 axis, which reduced oxidative stress markers and apoptosis indicators like cleaved caspase-3. Furthermore, eprosartan enhanced autophagy processes by increasing Beclin-1 expression while decreasing SQSTM-1/p62 levels .

Antioxidant and Anti-inflammatory Properties

Eprosartan has demonstrated significant antioxidant properties by lowering malondialdehyde (MDA) levels and increasing glutathione (GSH) content in various models of oxidative stress. These effects contribute to its anti-inflammatory capabilities, as evidenced by reduced expression of pro-inflammatory cytokines within vascular endothelium . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

Several clinical studies have assessed the efficacy of eprosartan in managing hypertension and its associated complications. For instance, a meta-analysis indicated that eprosartan not only effectively lowers blood pressure but also contributes to improved outcomes in patients with cardiovascular diseases when compared to other antihypertensive agents .

In another case study involving patients with drug-resistant hypertension, eprosartan was part of a combination therapy that led to significant reductions in blood pressure over a sustained period . These findings reinforce its role as an effective antihypertensive medication with additional protective effects on organ systems.

Propriétés

IUPAC Name |

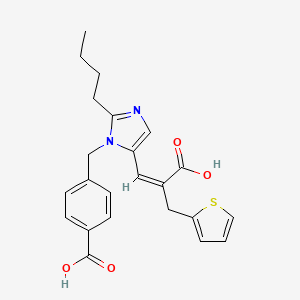

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-PDGQHHTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.